2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile
Description
2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile is a thiopyran-based compound featuring a cyclopropyl substituent at the 4-position and two cyano groups at the 3- and 5-positions. Its structure combines a sulfur-containing heterocyclic core with electron-withdrawing nitrile groups and electron-donating amino groups, making it a versatile scaffold for chemical and pharmacological studies. This compound has been identified in environmental effluents as a nitro-substituted aromatic amine with notable relative abundance (RA) in analytical studies .
Properties
IUPAC Name |
2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-3-6-8(5-1-2-5)7(4-12)10(14)15-9(6)13/h5,8H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWBNZETTXKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(=C(SC(=C2C#N)N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a dicyano compound in the presence of a sulfur source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of 4-substituted-4H-thiopyran-3,5-dicarbonitriles. Key analogs and their distinguishing features are summarized below:
Key Contrasts and Implications
- Substituent Effects: Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., 2-fluorophenyl) enhance target selectivity in kinases, while aliphatic groups (cyclopropyl, cyclohexyl) may improve metabolic stability.
- Core Heterocycle: Thiopyran vs. Dihydropyridine: Thiopyran’s sulfur atom may confer distinct electronic properties (e.g., redox activity) compared to dihydropyridines, which are known for calcium channel modulation .
Biological Activity
2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile (often referred to as DFTD) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 248.31 g/mol
- CAS Number : 208254-22-2
DFTD has been identified as a reversible covalent inhibitor of eEF-2K (eukaryotic elongation factor 2 kinase), a target for cancer therapy. The mechanism involves the formation of a thioimidate adduct with the active site cysteine residue (Cys-146) of eEF-2K. This reaction occurs via a two-step process:
- Initial Binding : The nitrile group of DFTD binds to Cys-146.
- Reversible Inactivation : This is followed by a slower reversible inactivation step, allowing for potential therapeutic applications in cancer treatment .
Antiparasitic Activity
Recent studies have demonstrated that DFTD exhibits potent antiparasitic properties against various pathogens, including Trypanosoma brucei and Leishmania species. The compound was evaluated in vitro for its efficacy against:
- Trypanosoma brucei brucei : Demonstrated significant activity with low cytotoxicity towards human fibroblasts.
- Trypanosoma cruzi : Effective against intracellular amastigotes.
- Leishmania donovani : Shown to inhibit growth effectively in axenic cultures .
Cytotoxicity Studies
In addition to its antiparasitic effects, DFTD has been studied for its cytotoxicity against human cell lines. The IC values indicate a favorable therapeutic index, suggesting that it can selectively target pathogens while sparing human cells .
Case Studies and Research Findings
- Study on eEF-2K Inhibition :
- Antiparasitic Screening :
Data Tables
| Compound | Target Pathogen | IC (μM) | Cytotoxicity (Human Fibroblasts) |
|---|---|---|---|
| DFTD | Trypanosoma brucei | 890 | Low |
| DFTD | Trypanosoma cruzi | 655 | Low |
| DFTD | Leishmania donovani | 600 | Low |
Q & A
Q. What are the established synthetic pathways for 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile, and how are intermediates characterized?
The synthesis typically involves a multi-step mechanism starting with Knoevenagel condensation of substituted aldehydes and malononitrile in glycerol, followed by Michael addition, amine reaction with carbon disulfide, and nucleophilic attack to form the thiopyran core. Key intermediates are confirmed via and NMR spectroscopy, as demonstrated for analogous compounds (e.g., 2,6-diamino-4-phenyl derivatives in Figure VI.B.2-3) .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Post-synthesis validation requires NMR to confirm functional groups (e.g., amino and cyano moieties) and X-ray crystallography for solid-state structure elucidation. Hirshfeld surface analysis further clarifies intermolecular interactions, as applied to structurally related dihydropyridine derivatives .
Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield of 4-cyclopropyl-substituted thiopyrans?
Glycerol acts as both solvent and catalyst in Knoevenagel condensations, while nano-catalysts like phosphorous acid-tagged carbon quantum dots (CQDs-N(CHPOH)) enhance efficiency in ethanol under reflux or ultrasound, achieving high yields for similar 4H-pyran-3,5-dicarbonitriles .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactivity of 2,6-diamino-4-cyclopropyl-thiopyran derivatives?
Molecular docking studies based on adenosine receptor homology models (e.g., A receptor templates) predict binding modes. Density Functional Theory (DFT) calculations assess electronic properties, while 3D-energy frameworks evaluate non-covalent interactions, as shown for dihydropyridine analogs .
Q. How can researchers resolve contradictions in biological activity data (e.g., EC50_{50}50 variability) for structurally similar compounds?
Discrepancies in EC values (e.g., 9–350 nM for A receptor agonists) may arise from substituent effects or assay conditions. Methodological solutions include:
- Comparative SAR analysis of substituents (e.g., cyclopropyl vs. phenyl groups).
- Site-directed mutagenesis to validate receptor binding hypotheses .
Q. What strategies optimize regioselectivity in the synthesis of 4-substituted thiopyrans?
Substituent steric and electronic properties dictate regioselectivity. For cyclopropyl groups, steric hindrance may favor specific adduct formation during Michael addition. Reaction monitoring via TLC and intermediate isolation (e.g., isothiocyanate intermediates) can refine pathways .
Q. How do solvent-free or green chemistry approaches impact the scalability of thiopyran synthesis?
Solvent-free protocols using glycerol or ethanol reduce waste, while ultrasonic irradiation accelerates reaction kinetics. For example, CQD-catalyzed syntheses achieve >85% yield under eco-friendly conditions, enhancing scalability .
Methodological Tables
Table 1. Key Synthetic Parameters for Thiopyran Derivatives
| Parameter | Example Conditions | Reference |
|---|---|---|
| Catalyst | Glycerol, CQDs-N(CHPOH) | |
| Reaction Time | 2–24 hours (reflux or ultrasound) | |
| Characterization | NMR, XRD, Hirshfeld analysis |
Table 2. Computational Tools for Bioactivity Prediction
| Tool | Application | Example Study |
|---|---|---|
| Molecular Docking | A receptor binding mode analysis | |
| DFT/IRI Analysis | Electronic structure and interaction maps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
